Welcome to the BenchChem Online Store!
molecular formula C7H9N3O3 B8460449 1-(4-Carbamoyl-1,3-oxazol-2-yl)-3-hydroxyazetidine

1-(4-Carbamoyl-1,3-oxazol-2-yl)-3-hydroxyazetidine

Cat. No. B8460449
M. Wt: 183.16 g/mol
InChI Key: AEWVOYJMDPSIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07001897B2

Procedure details

To a solution of 3-t-butyldiphenylsilyloxy-1-(4-carbamoyl-1,3-oxazol-2-yl)azetidine (1.30 g, 3.08 mmol) in tetrahydrofuran (60 ml) was added a solution of 1.0M tetra-n-butylammonium fluoride in tetrahydrofuran (3.1 ml) in an ice bath, and the mixture was stirred for 1 hour. After checking the completion of the reaction, the reaction mixture was concentrated under reduced pressure. The residue was purified by chromatography on a silica gel column using ethyl acetate:methanol (10:1) as the eluant to afford 1-(4-carbamoyl-1,3-oxazol-2-yl)-3-hydroxyazetidine (0.43 g, yield 75%) as a white solid.
Name
3-t-butyldiphenylsilyloxy-1-(4-carbamoyl-1,3-oxazol-2-yl)azetidine
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Si]([O:18][CH:19]1[CH2:22][N:21]([C:23]2[O:24][CH:25]=[C:26]([C:28](=[O:30])[NH2:29])[N:27]=2)[CH2:20]1)(C(C)(C)C)(C1C=CC=CC=1)C1C=CC=CC=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[C:28]([C:26]1[N:27]=[C:23]([N:21]2[CH2:22][CH:19]([OH:18])[CH2:20]2)[O:24][CH:25]=1)(=[O:30])[NH2:29] |f:1.2|

Inputs

Step One
Name
3-t-butyldiphenylsilyloxy-1-(4-carbamoyl-1,3-oxazol-2-yl)azetidine
Quantity
1.3 g
Type
reactant
Smiles
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)OC1CN(C1)C=1OC=C(N1)C(N)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
3.1 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(N)(=O)C=1N=C(OC1)N1CC(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.